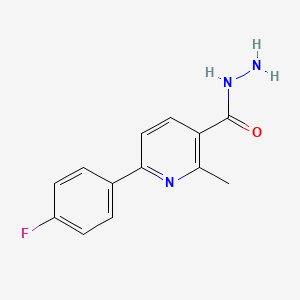

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide

CAS No.: 925005-71-6

Cat. No.: VC11709077

Molecular Formula: C13H12FN3O

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925005-71-6 |

|---|---|

| Molecular Formula | C13H12FN3O |

| Molecular Weight | 245.25 g/mol |

| IUPAC Name | 6-(4-fluorophenyl)-2-methylpyridine-3-carbohydrazide |

| Standard InChI | InChI=1S/C13H12FN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18) |

| Standard InChI Key | HVAGKFNSBDOINT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN |

| Canonical SMILES | CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃FN₃O | |

| Molecular Weight | 275.28 g/mol | |

| MDL Number | MFCD08446650 | |

| Density | Not reported | — |

| Boiling Point | Not reported | — |

The absence of methoxy substitution in the target compound may influence its electronic and steric profiles compared to its analog, potentially altering reactivity and biological interactions .

Synthetic Pathways and Methodological Considerations

The synthesis of pyridine carbohydrazides typically involves multi-step reactions, as illustrated by methodologies for related compounds. For instance, cyclization reactions between sulfonamide precursors and diols under mild conditions have been employed to construct thiazolidine-carbohydrazide hybrids . Similarly, hydrazide formation via condensation of carboxylic acid derivatives with hydrazine hydrate is a common strategy .

A plausible route for synthesizing 6-(4-fluorophenyl)-2-methylpyridine-3-carbohydrazide could involve:

-

Friedel-Crafts acylation to introduce the methyl group at the pyridine’s 2-position.

-

Suzuki-Miyaura coupling to attach the 4-fluorophenyl group at the 6-position.

-

Hydrazide formation by reacting the resulting carboxylic acid with hydrazine .

This approach mirrors methods used for analogous compounds, where room-temperature reactions and catalytic systems enhance yield and purity .

Pharmacological Profile and Mechanism of Action

While direct studies on 6-(4-fluorophenyl)-2-methylpyridine-3-carbohydrazide are scarce, structurally related pyridine derivatives exhibit notable antiproliferative activity. For example, thienopyridine analogs demonstrated selective inhibition of HCT-116 (colon) and HepG-2 (liver) cancer cells, with IC₅₀ values comparable to doxorubicin . Key findings include:

Anticancer Activity of Pyridine Derivatives

| Compound | Target Cell Line | IC₅₀ (μM) | Interaction Mechanism | Source |

|---|---|---|---|---|

| 5d | HCT-116 | 2.1 | H-acceptor with 4k9g protein | |

| 7b | HepG-2 | 1.8 | π–H interaction with TYR97/PRO82 |

The fluorophenyl and methyl groups enhance inhibitory effects by facilitating hydrophobic interactions and hydrogen bonding with amino acid residues (e.g., TYR97, HIS62) . Molecular docking studies suggest that these substituents improve binding affinity to oncogenic proteins, such as 4dk7 and 6p05 .

Structure-Activity Relationships (SAR)

Critical structural features influencing bioactivity include:

-

Fluorophenyl Group: Enhances metabolic stability and membrane permeability via hydrophobic and dipole interactions .

-

Methyl Substituent: Reduces steric hindrance, optimizing orientation within enzyme active sites .

-

Carbohydrazide Moiety: Facilitates hydrogen bonding with catalytic residues, as seen in intramolecular N–H⋯O interactions .

Derivatives lacking these groups show diminished activity, underscoring their pharmacophoric importance .

Applications and Future Directions

Potential applications span:

-

Oncology: As lead compounds for liver and colon cancer therapies .

-

Antimicrobials: Piperidine analogs exhibit antibacterial and antimalarial properties, suggesting unexplored avenues .

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume